1-(4-Isobutoxy-3-methylphenyl)ethanone
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Overview
Description
1-(4-Isobutoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of an ethanone group attached to a phenyl ring substituted with an isobutoxy and a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Isobutoxy-3-methylphenyl)ethanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-isobutoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(4-Isobutoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
1-(4-Isobutoxy-3-methylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(4-Isobutoxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
1-(4-Isobutoxy-3-methylphenyl)ethanone can be compared with similar compounds such as:
1-(4-Fluoro-2-isobutoxy-3-methylphenyl)ethanone: This compound has a similar structure but with a fluorine atom substitution, which can alter its chemical and biological properties.
1-(3-Methylphenyl)ethanone: Lacks the isobutoxy group, resulting in different reactivity and applications.
1-(4-Methylphenyl)ethanone: Similar to 1-(3-Methylphenyl)ethanone but with the methyl group in a different position, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[3-methyl-4-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-15-13-6-5-12(11(4)14)7-10(13)3/h5-7,9H,8H2,1-4H3 |
InChI Key |
YMHHAWAXQNHLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC(C)C |
Origin of Product |
United States |
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